Cas no 5614-64-2 (2-Amino-8-hydroxy-1H-purin-6(7H)-one)

2-Amino-8-hydroxy-1H-purin-6(7H)-one is a purine derivative with potential applications in pharmaceutical and biochemical research due to its unique structural features. The compound's hydroxyl and amino functional groups enhance its reactivity, making it a versatile intermediate for synthesizing nucleoside analogs or modified purines. Its heterocyclic core is of interest in studying enzyme inhibition, nucleic acid interactions, and therapeutic agent development. The product's stability under controlled conditions ensures reliable performance in experimental settings. Researchers value its high purity and well-characterized properties, which facilitate reproducible results in studies involving nucleotide metabolism or drug discovery.
2-Amino-8-hydroxy-1H-purin-6(7H)-one structure
5614-64-2 structure
Product Name:2-Amino-8-hydroxy-1H-purin-6(7H)-one
CAS No:5614-64-2
MF:C5H5N5O2
MW:167.125499486923
MDL:MFCD23140902
CID:374402
PubChem ID:135420630
Update Time:2025-11-02

2-Amino-8-hydroxy-1H-purin-6(7H)-one Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-8-hydroxy-1H-purin-6(7H)-one
    • 1H-Purine-6,8-dione,2-amino-7,9-dihydro-
    • 2- AMINO-6,8-DIHYDROYXPURINE
    • 2-Amino-6,8-dihydroxypurine Discontinued see A604921
    • 2-Amino-6.8-dihydroxypurine
    • 8-HYDROXYGUANINE
    • 2-AMINO-6,8-DIHYDROXYPURINE
    • 2-AMINO-6,8-PURINEDIOL
    • 2-amino-7,9-dihydro-1H-purine-6,8-dione
    • 2-aminopurine-6,8-diol
    • 7,8-DIHYDRO-8-OXOGUANINE
    • 8-Hydroxy-guanin
    • 8-OH-GUA
    • 8-Oxo-7,8-dihydroguanine
    • 8-Oxodihydroguanine
    • 8-OXOG
    • 8-OXOGUANINE
    • UNII-V5WDN6HY4L
    • AKOS024325917
    • PD101894
    • HY-113338
    • CHEMBL1328799
    • AC-32448
    • 2-amino-Purine-6,8-diol
    • 2-amino-6,7,8,9-tetrahydro-1H-purine-6,8-dione
    • SCHEMBL22144
    • NSC 22720
    • CS-0059641
    • Q27123514
    • C20155
    • NSC22720
    • Hypophousphorous Acid
    • DTXSID10204673
    • 1H-Purine-6,8-dione, 2-amino-7,9-dihydro-
    • CLGFIVUFZRGQRP-UHFFFAOYSA-N
    • (Phenylephrine Impurity A)
    • Discontinued see A604921
    • E78514
    • Cyclopropa[4,5]benzo[1,2-f]pyrido[1,2-b][1,2,5]thiadiazepine,1,5,6,7,8,8a,9,10-octahydro-,3,3-dioxide
    • W-203120
    • FT-0611196
    • Discontinued see A604921''
    • EINECS 227-035-6
    • 2-amino-7H-purine-6,8-diol
    • 5614-64-2
    • 2-amino-7,9-dihydro-3H-purine-6,8-dione
    • AKOS016002066
    • 2-Amino-1H-purine-6,8(7H,9H)-dione
    • A913728
    • 2-Amino-9H-purine-6,8-diol #
    • CHEBI:52617
    • NCGC00096114-01
    • rac Norphenylephrine Hydrochloride
    • NSC-22720
    • AKOS006222063
    • NS00033465
    • AKOS009157521
    • 1H-Purine-6,8-dione, 2-amino-7,9-dihydro-1H-purine-6,8-dione
    • V5WDN6HY4L
    • 8-hydroxy-guanine
    • 9H-PURIN-9-YL, 2-AMINO-1,6,7,8-TETRAHYDRO-6,8-DIOXO-
    • DB-273296
    • 888615-54-1
    • DB-052852
    • uric acid imine
    • MDL: MFCD23140902
    • Inchi: 1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12)
    • InChI Key: CLGFIVUFZRGQRP-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=C(N)N1)NC(N2)=O

Computed Properties

  • Exact Mass: 167.04400
  • Monoisotopic Mass: 167.044324
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 43
  • XLogP3: -2.2
  • Topological Polar Surface Area: 109

Experimental Properties

  • Color/Form: Not determined
  • Density: 2.49
  • Melting Point: >400°C dec.
  • Boiling Point: 327.7°C at 760 mmHg
  • Flash Point: 152°C
  • Refractive Index: 2.156
  • PSA: 120.94000
  • LogP: -0.07250
  • Solubility: Not determined

2-Amino-8-hydroxy-1H-purin-6(7H)-one Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xi
  • Safety Term:S24/25
  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

2-Amino-8-hydroxy-1H-purin-6(7H)-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Amino-8-hydroxy-1H-purin-6(7H)-one Production Method

2-Amino-8-hydroxy-1H-purin-6(7H)-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:5614-64-2)2-Amino-8-hydroxy-1H-purin-6(7H)-one
Order Number:A913728
Stock Status:in Stock
Quantity:1g/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:49
Price ($):552.0/204.0
Email:sales@amadischem.com

Additional information on 2-Amino-8-hydroxy-1H-purin-6(7H)-one

Comprehensive Overview of 2-Amino-8-hydroxy-1H-purin-6(7H)-one (CAS No. 5614-64-2)

2-Amino-8-hydroxy-1H-purin-6(7H)-one (CAS No. 5614-64-2) is a purine derivative with significant interest in biochemical and pharmaceutical research. This compound, often referred to by its systematic name, is a key intermediate in the synthesis of various nucleoside analogs and has potential applications in drug development. Its unique structure, featuring both amino and hydroxyl functional groups, makes it a versatile building block in organic chemistry.

The molecular formula of 2-Amino-8-hydroxy-1H-purin-6(7H)-one is C5H5N5O2, and it belongs to the class of purine derivatives. Purines are fundamental components of nucleic acids, and their derivatives are widely studied for their biological activities. Researchers are particularly interested in this compound due to its potential role in modulating enzymatic processes and its relevance in the development of novel therapeutics.

One of the most searched questions related to 2-Amino-8-hydroxy-1H-purin-6(7H)-one is its solubility and stability under various conditions. Studies indicate that this compound is moderately soluble in water and polar organic solvents, making it suitable for a range of laboratory applications. Its stability is pH-dependent, with optimal conditions being neutral to slightly acidic environments.

In recent years, the demand for purine derivatives like 2-Amino-8-hydroxy-1H-purin-6(7H)-one has surged due to their applications in antiviral and anticancer research. The compound's ability to interfere with nucleic acid synthesis has made it a candidate for further investigation in these areas. Additionally, its role in the synthesis of modified nucleosides is a hot topic in medicinal chemistry.

Another frequently asked question is about the synthesis of 2-Amino-8-hydroxy-1H-purin-6(7H)-one. The compound can be synthesized through several routes, including the condensation of guanine derivatives or the oxidation of corresponding purine precursors. Researchers are continually optimizing these methods to improve yield and purity, which are critical for pharmaceutical applications.

The market for 2-Amino-8-hydroxy-1H-purin-6(7H)-one is expanding, driven by its potential in drug discovery and development. Pharmaceutical companies and research institutions are increasingly sourcing this compound for preclinical studies. Its availability from specialized chemical suppliers ensures that researchers have access to high-quality material for their experiments.

From an SEO perspective, keywords like "2-Amino-8-hydroxy-1H-purin-6(7H)-one supplier", "CAS 5614-64-2 applications", and "purine derivative synthesis" are highly relevant. These terms reflect the common queries of researchers and industry professionals seeking information on this compound. Including these keywords in the content enhances its visibility and accessibility.

Environmental and safety considerations are also important when working with 2-Amino-8-hydroxy-1H-purin-6(7H)-one. While it is not classified as a hazardous material, proper handling and disposal procedures should be followed to ensure safety in the laboratory. This aligns with the growing emphasis on sustainable and responsible research practices.

In conclusion, 2-Amino-8-hydroxy-1H-purin-6(7H)-one (CAS No. 5614-64-2) is a compound of significant scientific and commercial interest. Its applications in drug development, coupled with its role as a biochemical intermediate, make it a valuable asset in modern research. As the field of medicinal chemistry advances, the importance of such purine derivatives is expected to grow, further driving demand and innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5614-64-2)2-Amino-8-hydroxy-1H-purin-6(7H)-one
A913728
Purity:99%/99%
Quantity:1g/250mg
Price ($):552.0/204.0
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